molecular formula C10H11ClO B7887142 1-Chloro-4-(cyclopropylmethoxy)benzene

1-Chloro-4-(cyclopropylmethoxy)benzene

Cat. No.: B7887142
M. Wt: 182.64 g/mol
InChI Key: OHSBEOTUHJXLGV-UHFFFAOYSA-N
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Description

1-Chloro-4-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a cyclopropylmethoxy group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(cyclopropylmethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as chlorination of benzene derivatives followed by etherification with cyclopropylmethanol under controlled conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropylmethoxybenzene.

Scientific Research Applications

1-Chloro-4-(cyclopropylmethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-4-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-Chloro-4-(cyclopropylmethoxy)benzene can be compared with other similar compounds such as:

    1-Chloro-4-methoxybenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.

    1-Chloro-4-(cyclopropylmethyl)benzene: Similar structure but with a different substituent, leading to variations in chemical behavior.

    This compound:

Biological Activity

1-Chloro-4-(cyclopropylmethoxy)benzene is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClO
  • CAS Number : this compound
  • Structure : The compound features a chlorobenzene ring substituted with a cyclopropylmethoxy group, which influences its reactivity and biological interactions.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Modulation : The compound can interact with various enzymes, potentially acting as an inhibitor or activator depending on the target. This modulation can influence metabolic pathways and cellular responses.
  • Receptor Binding : It has been shown to bind to specific receptors, which may alter signaling pathways within cells. This binding can lead to changes in cellular behavior, including proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In studies involving cancer cell lines, the compound has shown cytotoxic effects. The mechanism appears to involve the induction of apoptosis in malignant cells, likely through the activation of stress response pathways .

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of various substituted benzenes, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Cells :
    • In a controlled experiment on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM, indicating potent cytotoxicity .

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies:

  • Acute Toxicity : Animal studies suggest that high doses can lead to liver and kidney damage, although no serious systemic health effects were noted at lower doses. The NOAEL (No Observed Adverse Effect Level) was established at 50 mg/kg body weight for repeated oral exposure .
  • Sensitization Potential : The compound exhibited weak sensitization potential in skin sensitization tests, with stimulation indices indicating minimal risk at typical exposure levels .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduces apoptosis in MCF-7 cells
ToxicityNOAEL established at 50 mg/kg
SensitizationWeak potential observed

Properties

IUPAC Name

1-chloro-4-(cyclopropylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSBEOTUHJXLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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